molecular formula C9H8ClNO B102880 6-chloro-3,4-dihydro-1H-quinolin-2-one CAS No. 19358-40-8

6-chloro-3,4-dihydro-1H-quinolin-2-one

Cat. No. B102880
CAS RN: 19358-40-8
M. Wt: 181.62 g/mol
InChI Key: QKDOVTGWTBEYMG-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-1H-quinolin-2-one is a chemical compound that belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position of the quinolinone structure can significantly affect the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include acylation, cyclocondensation, and treatment with various reagents. For instance, the synthesis of 4-chloro-3-(trifluoroacetyl)coumarin, a compound structurally related to 6-chloro-3,4-dihydro-1H-quinolin-2-one, was achieved through TMSCl-mediated acylation followed by treatment with POCl3 . Similarly, the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones involved cyclocondensation of aminophenyl-triazine derivatives with chloroacetaldehyde or chloral hydrate . These methods highlight the complexity and versatility of synthetic approaches in the realm of chlorinated heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 6-chloro-3,4-dihydro-1H-quinolin-2-one can be elucidated using computational methods such as B3LYP geometry and GIAO/B3LYP NMR calculations. These techniques were employed to analyze the conformational structure of a related compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, and to correlate the calculated spectra with experimental NMR data . Such analyses are crucial for understanding the conformational preferences and stability of these molecules.

Chemical Reactions Analysis

Chlorinated heterocyclic compounds can undergo a variety of chemical reactions, including substitution, elimination, and isomerization, often influenced by the presence of nucleophilic or non-nucleophilic bases. For example, 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones were shown to react with bases like morpholine and diisopropylethylamine (DIPEA) to yield products of N-alkylation, among other transformations . These reactions demonstrate the reactivity of chlorinated quinolinones and their potential for further chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated quinolinones are influenced by their molecular structure and the substituents present on the heterocyclic ring. The physicochemical and spectral characteristics of these compounds can be determined through various analytical techniques, providing insights into their stability, solubility, and potential applications. For instance, the study of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones included the determination of their physicochemical and spectral properties, which are essential for understanding their behavior in different environments .

Scientific Research Applications

Coordination Chemistry

6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, a derivative of 6-chloro-3,4-dihydro-1H-quinolin-2-one, exhibits versatile coordination chemistry with metals like zinc and mercury. The compound can create diverse environments for the metal center, influencing its coordination modes and structural forms. This adaptability makes it significant in the study of coordination compounds and potential applications in material science and catalysis (Ardizzoia, Brenna, & Therrien, 2010).

Synthetic Chemistry

The compound is used in the synthesis of various heterocyclic compounds. For example, it has been involved in the efficient one-pot synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, highlighting its utility in creating complex molecules that could have pharmaceutical or material applications (Yang Li, Kai Li, & Gao, 2016).

Anticancer and Antimicrobial Applications

A series of 6-substituted-4-(2-(4-substituted-benzylidene)hydrazinyl)quinolin-2(1H)-one derivatives, including a 6-chloro derivative, have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. The 6-chloro derivative demonstrated significant inhibitory activity against specific cancer cells, highlighting its potential as an anticancer agent (Elbastawesy et al., 2020). Similarly, novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity, indicating the compound's role in the development of new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Photovoltaic and Electronic Applications

The derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one have been studied for their photovoltaic properties. Compounds like 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have demonstrated significant photovoltaic properties, indicating potential applications in photodiode fabrication and other electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Future Directions

The future directions in the research of 6-chloro-3,4-dihydro-1H-quinolin-2-one and related compounds could involve further exploration of their biological activities and potential applications in drug research and development .

properties

IUPAC Name

6-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDOVTGWTBEYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459758
Record name 6-chloro-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3,4-dihydro-1H-quinolin-2-one

CAS RN

19358-40-8
Record name 6-chloro-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
O Fjellström, S Akkaya, HG Beisel, PO Eriksson… - PLoS …, 2015 - journals.plos.org
Activated factor XI (FXIa) inhibitors are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk. This motivated a structure aided fragment based lead …
Number of citations: 47 journals.plos.org
R Pathak, S Madapa, S Batra - Tetrahedron, 2007 - Elsevier
Trifluoroacetic acid has been discovered to be a highly effective and efficient reagent for the tandem Claisen rearrangement and cyclization reaction to yield 3-arylmethylene-3,4-dihydro…
Number of citations: 66 www.sciencedirect.com
A Kashyap, PK Singh, O Silakari - Current Topics in Medicinal …, 2018 - ingentaconnect.com
Fragment based drug design (FBDD) is a structure guided ligand design approach used in the process of drug discovery. It involves identification of low molecular weight fragments as …
Number of citations: 25 www.ingentaconnect.com
RA Al‐Horani, DK Afosah - Medicinal research reviews, 2018 - Wiley Online Library
Factor XIa (FXIa) is a serine protease homodimer that belongs to the intrinsic coagulation pathway. FXIa primarily catalyzes factor IX activation to factor IXa, which subsequently …
Number of citations: 58 onlinelibrary.wiley.com
RA Al-Horani, UR Desai - Expert opinion on therapeutic patents, 2016 - Taylor & Francis
Introduction: Anticoagulants are the mainstay for prevention and/or treatment of thrombotic disorders. Each clinically used anticoagulant is associated with significant adverse …
Number of citations: 70 www.tandfonline.com
FR Makhouri, JB Ghasemi - Current Topics in Medicinal …, 2018 - ingentaconnect.com
Computer-aided drug discovery (CADD) tools have provided an effective way in the drug discovery pipeline for expediting of this long process and economizing the cost of research and …
Number of citations: 19 www.ingentaconnect.com
C Sheng, G Dong, C Wang - Computer-Aided Drug Discovery, 2016 - Springer
Fragment-based drug design (FBDD) is a promising approach for drug discovery. Experimental FBDD faces some intrinsic limitations and challenges such as the high requirements for …
Number of citations: 2 link.springer.com

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